molecular formula C13H8FN3S3 B12751827 Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(((4-fluorophenyl)methyl)thio)- CAS No. 135518-34-2

Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(((4-fluorophenyl)methyl)thio)-

Cat. No.: B12751827
CAS No.: 135518-34-2
M. Wt: 321.4 g/mol
InChI Key: JWJAORJAFWFLHU-UHFFFAOYSA-N
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Description

Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(((4-fluorophenyl)methyl)thio)- is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a thieno-isothiazole ring system substituted with an amino group, a fluorophenylmethylthio group, and a carbonitrile group. The molecular formula of this compound is C13H8FN3S3, and it has a molecular weight of 321.416 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(((4-fluorophenyl)methyl)thio)- typically involves the cyclization of appropriate precursors. One common method includes the selective S-alkylation of 3,5-bis(sodiomercapto)isothiazole-4-carbonitrile with ethyl bromoacetate and iodomethane, followed by cyclization to yield the desired thieno-isothiazole derivatives . The reaction conditions often involve heating the reactants in an inert solvent at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(((4-fluorophenyl)methyl)thio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and thio groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to various substituted thieno-isothiazole derivatives.

Scientific Research Applications

Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(((4-fluorophenyl)methyl)thio)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(((4-fluorophenyl)methyl)thio)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile: A similar compound with a chloro and p-tolyl substitution, known for its biological activity.

    4-Amino-3-(propylthio)thieno(3,2-d)isothiazole-5-carbonitrile: Another derivative with a propylthio group, used in various chemical and biological studies.

Uniqueness

Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(((4-fluorophenyl)methyl)thio)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenylmethylthio group, in particular, enhances its potential as a bioactive molecule and a versatile building block in synthetic chemistry.

Properties

CAS No.

135518-34-2

Molecular Formula

C13H8FN3S3

Molecular Weight

321.4 g/mol

IUPAC Name

4-amino-3-[(4-fluorophenyl)methylsulfanyl]thieno[3,2-d][1,2]thiazole-5-carbonitrile

InChI

InChI=1S/C13H8FN3S3/c14-8-3-1-7(2-4-8)6-18-12-10-11(16)9(5-15)19-13(10)20-17-12/h1-4H,6,16H2

InChI Key

JWJAORJAFWFLHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NSC3=C2C(=C(S3)C#N)N)F

Origin of Product

United States

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